molecular formula C14H21ClN4 B1449556 ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride CAS No. 1986331-21-8

([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride

Cat. No.: B1449556
CAS No.: 1986331-21-8
M. Wt: 280.79 g/mol
InChI Key: NFFMFKJHLFQPKI-UHFFFAOYSA-N
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Description

([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride is a useful research compound. Its molecular formula is C14H21ClN4 and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in phosphorylation and rearrangement processes, such as haloacetylenes, which exhibit high reactivity in nucleophilic substitution reactions . The compound’s interaction with these enzymes can lead to the formation of fused heterocycles, which are of practical utility in various biochemical applications.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit neuroprotective, antifungal, and antibacterial activities . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high reactivity in nucleophilic substitution reactions allows it to form stable complexes with various biomolecules, thereby modulating their activity . This modulation can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the presence of certain functional groups, such as nitro groups, can significantly affect the compound’s reactivity and stability . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antimicrobial activity. At higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are essential for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. The compound’s involvement in phosphorylation and rearrangement processes highlights its significance in metabolic pathways that are crucial for cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4.ClH/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13;/h2,5-6,9H,1,3-4,7-8,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFMFKJHLFQPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 2
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 3
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 4
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 5
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 6
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.